molecular formula C30H34O7 B13654362 6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran

6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran

Cat. No.: B13654362
M. Wt: 506.6 g/mol
InChI Key: PGZOKVMOUQDWPV-UHFFFAOYSA-N
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Description

The compound “6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran” features a fused dioxolopyran core, a bicyclic system combining a pyran ring and a 1,3-dioxolane moiety. Key structural attributes include:

  • Substituents: A 4-methoxyphenoxy group at position 6, phenylmethoxy groups at positions 7 and 4, and a 2,2-dimethyl modification.
  • Stereochemistry: The tetrahydro configuration (4,6,7,7a-tetrahydro) indicates partial hydrogenation, likely influencing conformational stability.
  • Bulkiness: Multiple benzyl ether (phenylmethoxy) substituents may enhance lipophilicity and steric hindrance compared to simpler pyran derivatives.

Properties

IUPAC Name

6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O7/c1-30(2)36-26-25(20-32-18-21-10-6-4-7-11-21)35-29(34-24-16-14-23(31-3)15-17-24)28(27(26)37-30)33-19-22-12-8-5-9-13-22/h4-17,25-29H,18-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZOKVMOUQDWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C(C2O1)OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Dioxolopyran Ring: The dioxolopyran ring is typically formed through a cyclization reaction involving a suitable precursor such as a diol or a ketone. The reaction conditions often involve the use of acid catalysts and controlled temperatures to facilitate the cyclization process.

    Introduction of Methoxy and Phenyl Groups: The methoxy and phenyl groups are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include methoxyphenol and phenylmethanol, which react with the dioxolopyran ring under basic or acidic conditions.

    Final Functionalization: The final step involves the introduction of additional functional groups such as phenylmethoxymethyl groups. This is achieved through further substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes, depending on the reducing agents used.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted dioxolopyrans, alcohols, aldehydes, ketones, and alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name (Source) Core Structure Key Substituents Notable Properties/Findings
4-Methoxy-α-pyrone derivative () Pyran-2-one 4-methoxy, unsaturated side chain with hydroxyl and ethyl groups NMR data highlights side-chain flexibility; carbonyl group influences reactivity .
Benzopyran-4-one () Benzopyran-4-one 3,5-dihydroxy, 2-(3-hydroxy-4-methoxyphenyl) Polar substituents (e.g., hydroxyl) enhance water solubility but reduce metabolic stability .
Tetrahydrobenzo[b]pyran () Tetrahydrobenzopyran 3-nitro, 2-amino, 3-cyano Electron-withdrawing groups (e.g., nitro) may increase electrophilicity .

Key Differences :

  • The target compound’s dioxolane ring and benzyl ether substituents distinguish it from simpler pyranones and benzopyrans, likely altering steric and electronic profiles.

Substituent Effects: Methoxy vs. Phenylmethoxy

  • Methoxy Groups (e.g., ):
    • Enhance electron-donating effects, stabilizing aromatic systems.
    • Increase metabolic stability compared to hydroxyl groups .
  • Bis(4-methoxyphenyl) groups in nucleoside analogs () are used as protective groups, suggesting similar utility in synthetic strategies .

Dioxolane and Fused Ring Systems

  • Dioxolane Rings (Target Compound, ):
    • The 1,3-dioxolane moiety in the target compound may confer rigidity and influence ring puckering, as seen in glycosylated benzopyrans () .
    • Benzodioxole derivatives () with methoxy groups exhibit enhanced π-π stacking, a property relevant to receptor binding .

Pharmacokinetic and Molecular Property Comparisons

  • Similarity Indexing (): Tanimoto coefficient-based methods could compare the target compound’s molecular fingerprints with known bioactive pyran derivatives, predicting solubility and bioavailability .
  • Chemical Space Docking ():
    • Virtual screening protocols prioritize compounds with favorable docking scores, though bulky substituents (e.g., phenylmethoxy) may reduce enrichment efficiency .

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